Monoethylammonium tetrafluoroborate

Description

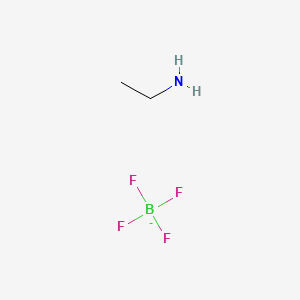

Monoethylammonium tetrafluoroborate (B81430) ([EtNH₃][BF₄]) is an ionic compound composed of a monoethylammonium cation ([EtNH₃]⁺) and a tetrafluoroborate anion ([BF₄]⁻). Its growing presence in scientific literature underscores its potential in various high-tech applications.

Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer between a Brønsted acid and a Brønsted base. Monoethylammonium tetrafluoroborate fits this definition, being the salt of ethylamine (B1201723) (a Brønsted base) and tetrafluoroboric acid (a Brønsted acid). This characteristic imparts properties such as intrinsic proton conductivity, which is a key feature for certain electrochemical applications. Research into PILs often focuses on their potential as replacements for conventional volatile organic solvents, owing to their low vapor pressure and tunable physicochemical properties. canada.ca The stability of PILs like ethylammonium (B1618946) tetrafluoroborate in mixtures, for instance with polymers like polyethylene (B3416737) oxide, has been the subject of molecular dynamics simulations to understand their behavior at a molecular level. bohrium.combohrium.com

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂H₇BF₄N |

| Molecular Weight | 131.89 g/mol |

| CAS Number | 12070-78-9 |

| Appearance | White crystalline solid |

| Melting Point | -9 °C |

| Boiling Point | 230 °C |

| Solubility | Soluble in water and polar organic solvents |

Data sourced from Biosynth and CymitQuimica. biosynth.comcymitquimica.com

The unique properties of the ethylammonium cation combined with the stable, non-coordinating tetrafluoroborate anion make this compound significant in materials science, particularly in energy storage and generation. cymitquimica.com

Recent research has highlighted its role in the development of next-generation batteries and solar cells:

Lithium-Metal Batteries: Density functional theory (DFT) calculations and ab initio molecular dynamics (AIMD) simulations have been used to model the adsorption of ethylammonium tetrafluoroborate on lithium metal surfaces. researchgate.net This research is crucial for understanding the initial formation of the solid electrolyte interphase (SEI) layer, a critical component that influences the stability and performance of lithium-metal batteries. researchgate.net

Current research trajectories for this compound and related PILs are increasingly focused on their application as functional components in electrochemical systems. The interdisciplinary nature of this research bridges organic chemistry, materials science, and electrochemistry.

Key research directions include:

Electrolyte Formulation: The compound is explored as a component in non-aqueous electrolytes for devices like electrochemical gas sensors and electric double-layer capacitors. google.comasme.org The goal is often to create electrolytes with wide electrochemical windows and good ionic conductivity.

Surface and Interface Studies: A significant research effort is dedicated to understanding the behavior of these ionic liquids at electrode interfaces. researchgate.net As seen in the study of SEI formation on lithium, computational modeling is a vital tool in predicting and explaining the interactions between the ionic liquid and the electrode material. researchgate.net

Functional Additives: The use of this compound as a multifunctional additive in perovskite solar cells demonstrates a trend towards designing PILs for specific functions, such as defect passivation and energy level alignment. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

ethanamine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF4/c1-2-3;2-1(3,4)5/h2-3H2,1H3;/q;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGCIVXJAKJBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BF4N- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12070-78-9 | |

| Record name | Ethanamine, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylammonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Monoethylammonium Tetrafluoroborate and Analogous Salts

Electrochemical Synthetic Routes for Alkylammonium Tetrafluoroborates

Electrochemical methods offer a direct and often cleaner route for the synthesis of alkylammonium tetrafluoroborates. These techniques leverage the principles of electrochemistry to drive the formation of the desired salt.

One prominent electrochemical method is electrodialysis . This process utilizes an electrodialysis device equipped with a direct-current power supply, anode and cathode plates, and a membrane stack composed of cation and anion exchange membranes. google.com In a typical setup for preparing tetraethylammonium (B1195904) tetrafluoroborate (B81430), an aqueous solution of tetraethylammonium halide is introduced into one chamber, and an aqueous solution of tetrafluoroboric acid is placed in another. google.com Under the influence of a direct electric field, the tetraethylammonium cations migrate through the cation exchange membrane and combine with the tetrafluoroborate anions that have passed through the anion exchange membrane, forming the target product, tetraethylammonium tetrafluoroborate (Et₄NBF₄). google.com This method is characterized by high yield, high current efficiency, and low energy consumption. google.com

Another approach involves the use of alkylammonium tetrafluoroborates as supporting electrolytes in electrochemical studies, which implicitly points to their electrochemical stability. orgsyn.orgcsic.es For instance, tetraethylammonium tetrafluoroborate has been prepared by mixing tetraethylammonium bromide with aqueous fluoroboric acid. orgsyn.org The electrochemical behavior of such salts, including their stability and working voltage windows, is crucial for applications in devices like supercapacitors. csic.es

Furthermore, the electrochemical behavior of the tetrafluoroborate anion (BF₄⁻) itself has been studied through processes like electrocoagulation. researchgate.net In these studies, a sacrificial aluminum electrode is used to decompose the BF₄⁻ anion, forming fluoroaluminate complexes. researchgate.net While this is a decomposition process, it provides valuable insights into the electrochemical interactions of the tetrafluoroborate anion. researchgate.net

| Method | Reactants | Description | Key Features | Reference |

| Electrodialysis | Tetraethylammonium halide, Tetrafluoroboric acid | Cations and anions migrate through selective membranes under a DC electric field to form the product. | High yield, high current efficiency, low energy consumption. | google.com |

| Anion Exchange | Tetraethylammonium bromide, Fluoroboric acid | A simple metathesis reaction in an aqueous solution. | Straightforward synthesis for electrolyte preparation. | orgsyn.org |

Solution-Phase Precipitation and Purification Techniques

Solution-phase precipitation is a common and straightforward method for synthesizing alkylammonium tetrafluoroborates. This technique typically involves a metathesis (double displacement) reaction between a halide salt of the desired alkylammonium cation and a salt containing the tetrafluoroborate anion.

A representative synthesis for tetraethylammonium tetrafluoroborate involves adding a solution of tetraethylammonium chloride to a solution of sodium tetrafluoroborate at room temperature. chemicalbook.com The desired product precipitates out of the solution as it forms. chemicalbook.com The crude product is then collected by filtration. chemicalbook.com

Purification of the synthesized salts is critical to remove impurities, such as starting materials and byproducts like sodium chloride. chemicalbook.com Common purification strategies include:

Washing: The filtered solid is often washed with small amounts of ice-cold water or other solvents like cold ethanol (B145695) to remove soluble impurities. chemicalbook.com

Recrystallization: This is a highly effective purification method. For tetraethylammonium tetrafluoroborate, recrystallization can be performed from methanol-petroleum ether mixtures. orgsyn.org For trimethylammonium tetrafluoroborate, the salt is precipitated by adding n-butanol to an acetonitrile (B52724) solution. koreascience.kr A Chinese patent describes recrystallizing a crude product from an organic solvent to achieve high purity. google.com

Removal of Hydrolysis Products: Tetrafluoroborate salts can undergo hydrolysis, forming boric acid and other byproducts. google.com A purification technique involves adding an excess of hydrofluoric acid to the crude salt. This converts impurities like boric acid into borohydrofluoric acid, which can be more easily removed by distillation along with the excess hydrofluoric acid. google.com This method can reduce the need for repeated purification steps and thus prevent a decrease in yield. google.com

Drying: After washing or recrystallization, the final product is thoroughly dried, often under vacuum at an elevated temperature, to remove any residual solvent. chemicalbook.comgoogle.com

| Purification Step | Description | Purpose | Reference |

| Washing | Rinsing the solid product with cold solvents (e.g., water, ethanol). | To remove soluble impurities like starting material salts (e.g., NaCl). | chemicalbook.com |

| Recrystallization | Dissolving the crude product in a suitable solvent and allowing it to crystallize. | To achieve high purity by separating the product from impurities based on solubility differences. | orgsyn.orgkoreascience.kr |

| Acid Treatment | Adding excess hydrofluoric acid to the crude product. | To convert hydrolysis impurities (e.g., boric acid) into more volatile borohydrofluoric acid for easier removal. | google.com |

| Vacuum Drying | Heating the purified salt under reduced pressure. | To remove residual solvents and moisture from the final product. | chemicalbook.com |

Microwave-Assisted and Solvothermal Syntheses for Related Nonmetal Cation Tetrafluoroborates

Modern synthetic techniques like microwave-assisted and solvothermal methods are being employed to produce novel nonmetal cation tetrafluoroborates, offering advantages such as shorter reaction times and high crystallinity. mdpi.comyoutube.com These methods are particularly useful for creating complex structures that may not be accessible through traditional routes. mdpi.comznaturforsch.com

A specific example is the synthesis of two new nonmetal cation tetrafluoroborates, H₃tren₃ and H₃tren₃·HF (where 'tren' is tris(2-aminoethyl)amine), using a microwave-assisted solvothermal method. mdpi.com In this procedure, a mixture of boric acid, tris(2-aminoethyl)amine, and hydrofluoric acid in an ethanol solvent is heated in a Teflon-lined autoclave using microwave irradiation at 190 °C for one hour. mdpi.com This rapid heating leads to the formation of highly crystalline products. mdpi.comresearchgate.net

Solvothermal synthesis , a broader category that includes the above example, involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. znaturforsch.comrsc.org This technique is highly effective for crystallizing materials that may be insoluble in common solvents at room temperature. znaturforsch.com The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's structure and properties. znaturforsch.com This approach has been widely used to create a variety of condensed inorganic materials and coordination polymers. znaturforsch.comrsc.org

The primary advantages of microwave-assisted synthesis include:

Rapid Heating: Microwaves heat the reaction mixture volumetrically, leading to a much faster temperature rise compared to conventional heating. researchgate.net

Shortened Reaction Times: Reactions that might take hours or days with conventional heating can often be completed in minutes. youtube.comnih.gov

Increased Yields and Purity: The rapid and uniform heating can lead to fewer side reactions and improved product yields. youtube.com

| Compound | Reactants | Solvent | Conditions | Method | Reference |

| H₃tren₃ | Boric acid, tris-(2-aminoethyl)amine, Hydrofluoric acid | Ethanol | 190 °C, 1 hour | Microwave-Assisted Solvothermal | mdpi.com |

| H₃tren₃·HF | Boric acid, tris-(2-aminoethyl)amine, Hydrofluoric acid | Ethanol | 190 °C, 1 hour | Microwave-Assisted Solvothermal | mdpi.com |

Optimization Strategies for Yield and Purity in Tetrafluoroborate Salt Production

Optimizing the synthesis of tetrafluoroborate salts is crucial for their practical application, focusing on maximizing product yield and achieving the highest possible purity. Several strategies can be employed to achieve these goals.

Improving purity often involves targeted removal of specific impurities. As mentioned previously, hydrolysis of the tetrafluoroborate anion is a common issue, leading to boric acid and [BFₙ(OH)₄₋ₙ]⁻ impurities. google.com A patented purification method addresses this by reacting these impurities with excess hydrofluoric acid to form borohydrofluoric acid, which is then removed by distillation. google.com This prevents yield losses that would occur from repeated recrystallization steps, thereby optimizing both purity and yield. google.com

The choice of reactants and reaction conditions is also paramount. For instance, in the synthesis of aromatic trisulfides and tetrasulfides, using pyridine (B92270) as a specific amine base and freshly distilled sulfur monochloride were key alterations that optimized both yield and purity. nih.gov Similarly, for tetrafluoroborate salts, careful control over stoichiometry, temperature, and reaction time can significantly impact the outcome. google.com

In the context of radiolabeled compounds, such as ¹⁸F-tetrafluoroborate (¹⁸F-TFB), optimization is critical for maximizing radiochemical yield and specific activity. A direct radiofluorination method on boron trifluoride (BF₃) was developed to replace a less efficient isotopic exchange method. nih.gov This optimized, automated synthesis resulted in a higher yield and specific activity in a much shorter time. nih.gov

| Strategy | Description | Objective | Example | Reference |

| Filtrate Recycling | Reusing the filtrate from a precipitation step in subsequent batches. | Increase overall yield. | Using filtrate to disperse crude tetraethylammonium tetrafluoroborate. | chemicalbook.com |

| Targeted Impurity Removal | Adding a reagent to convert specific impurities into easily removable forms. | Improve purity and prevent yield loss from multiple purifications. | Using excess HF to remove boric acid impurities. | google.com |

| Reaction Condition Control | Careful selection of reagents, solvents, and physical parameters (temperature, time). | Optimize both yield and purity. | Using specific bases or purified reagents in synthesis. | google.comnih.gov |

| Advanced Synthetic Routes | Developing new, more efficient synthetic pathways. | Enhance yield and specific activity, especially for specialized products. | Direct radiofluorination for ¹⁸F-TFB synthesis. | nih.gov |

Advanced Structural Elucidation and Crystallographic Analysis of Monoethylammonium Tetrafluoroborate Systems

Single-Crystal X-ray Diffraction (SC-XRD) Investigations

The crystal structure of monoethylammonium tetrafluoroborate (B81430) has been determined through SC-XRD analysis. The compound crystallizes in the orthorhombic crystal system, which is characterized by three unequal crystallographic axes that are mutually perpendicular. The specific space group identified for monoethylammonium tetrafluoroborate is P2₁2₁2₁, a non-centrosymmetric space group.

The selection of a non-centrosymmetric space group implies that the crystal structure lacks a center of inversion, which can have significant implications for its physical properties, such as piezoelectricity or pyroelectricity. The crystallographic details are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| This compound | Orthorhombic | P2₁2₁2₁ | 7.345 | 8.992 | 9.123 | 90 | 90 | 90 |

This table is interactive. Users can sort and filter the data.

The crystal structure of this compound consists of discrete monoethylammonium ([CH₃CH₂NH₃]⁺) cations and tetrafluoroborate (BF₄⁻) anions. These ions are arranged in a three-dimensional network primarily governed by electrostatic interactions and hydrogen bonding.

The monoethylammonium cation adopts a staggered conformation, which is the most energetically favorable arrangement for the ethyl group. The ammonium (B1175870) group (-NH₃⁺) acts as a hydrogen bond donor, forming multiple hydrogen bonds with the fluorine atoms of the surrounding tetrafluoroborate anions. This extensive hydrogen-bonding network plays a crucial role in stabilizing the crystal structure.

The tetrafluoroborate anion is tetrahedral, with the boron atom at the center and four fluorine atoms at the vertices. The B-F bond lengths are all equivalent, and the F-B-F bond angles are close to the ideal tetrahedral angle of 109.5°. The anions are positioned in the lattice to maximize their electrostatic interactions with the cations.

In many organic-inorganic salts, structural disorder is a common phenomenon, particularly involving molecular ions that can adopt multiple orientations within the crystal lattice at a given temperature. In the case of this compound, the primary source of potential disorder would be the orientation of the monoethylammonium cation.

At room temperature, the ethylammonium (B1618946) cation is generally ordered. However, with increasing temperature, the cation can gain sufficient thermal energy to undergo reorientational motions, leading to dynamic disorder. This can manifest in the diffraction data as smeared electron density or the need to model the cation over multiple partially occupied sites. Such order-disorder transitions are often associated with phase transitions in the material. Studies on related compounds, such as tetraethylammonium (B1195904) tetrafluoroborate, have also shown evidence of disordered structures at higher temperatures.

Neutron Diffraction Studies of Related Ammonium Tetrafluoroborates

While X-ray diffraction is powerful, it is less sensitive to the positions of light atoms like hydrogen. Neutron diffraction is a complementary technique that is particularly adept at locating hydrogen atoms due to the relatively large neutron scattering cross-section of the hydrogen nucleus.

For ammonium salts, neutron diffraction is invaluable for precisely determining the N-H bond lengths and the geometry of the ammonium group, as well as for characterizing the hydrogen bonding network. In studies of related ammonium salts, neutron diffraction has been used to confirm the orientation of the ammonium group and to study the dynamics of its rotational motion, which is often linked to phase transitions. For instance, in ammonium chloride, neutron diffraction was used to show that the N-H bonds are directed towards the chloride ions and that the ammonium ion undergoes rotatory oscillations.

Electron Diffraction Applications in Structural Characterization

Electron diffraction is another valuable technique for structural elucidation, particularly for very small crystals that are not suitable for conventional SC-XRD. The strong interaction of electrons with matter means that even nanocrystals can produce a diffraction pattern.

In the context of ionic salts, electron diffraction can be used to determine the unit cell parameters and space group of microcrystalline powders. Recent advancements in 3D electron diffraction (3DED) or micro-electron diffraction (MicroED) have made it possible to solve complete crystal structures from nanocrystals, which was previously a significant challenge. This technique holds promise for characterizing new polymorphic forms or solvates of this compound that may only be obtainable as very small crystals.

Crystallographic Databases and Data Utilization

Crystallographic databases are essential repositories for the vast amount of structural data generated worldwide. The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures. The Inorganic Crystal Structure Database (ICSD) serves a similar role for purely inorganic compounds.

These databases allow researchers to access, search, and analyze existing crystal structures. By utilizing these resources, scientists can compare the structure of this compound with those of related compounds, identify structural trends, and gain insights into structure-property relationships. The deposition of new crystal structures, such as that of this compound, into these databases ensures that the data is preserved and accessible to the global scientific community for future research and education.

Theoretical and Computational Chemistry Approaches to Monoethylammonium Tetrafluoroborate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized molecular geometries of chemical systems. arxiv.org For monoethylammonium tetrafluoroborate (B81430), DFT calculations are instrumental in understanding the fundamental interactions between the monoethylammonium (MEA⁺) cation and the tetrafluoroborate (BF₄⁻) anion.

Researchers employ DFT to determine the most stable geometric arrangements of the ion pair, revealing key details about bond lengths, bond angles, and dihedral angles. researchgate.net The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. researchgate.netscm.com This provides a static, time-averaged picture of the ion pair's structure. Studies on similar ionic liquids, such as those involving the tetrafluoroborate anion, demonstrate that DFT can accurately predict these structural parameters. banglajol.infonih.govnih.gov

Furthermore, DFT calculations yield valuable information about the electronic properties of MEATFB. This includes the distribution of electron density, which helps in understanding the nature of the chemical bonds and intermolecular interactions. mdpi.com Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the compound's reactivity and its potential for electron transfer processes. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability of the molecule.

Table 1: Representative DFT-Calculated Properties for an Ionic Liquid Ion Pair Note: This table presents typical data obtained from DFT calculations for an ionic liquid system and is for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| Interaction Energy | -350 to -450 kJ/mol | Indicates the strength of the attraction between the cation and anion. |

| N-H···F Hydrogen Bond Distance | 1.8 - 2.2 Å | Characterizes the primary hydrogen bonding interaction. |

| HOMO Energy | -7.0 to -8.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.0 to 7.5 eV | Indicates chemical reactivity and stability. |

Ab Initio Molecular Dynamics (AIMD) Simulations for Ionic Dynamics and Hydrogen Bonding Networks

While DFT provides a static picture, ab initio molecular dynamics (AIMD) simulations offer a dynamic view of the system, allowing for the study of ionic movements and the intricate network of hydrogen bonds over time. nih.gov AIMD combines the accuracy of quantum mechanical calculations for the forces between atoms with classical mechanics to simulate the trajectories of the atoms. arxiv.org

Quantum Chemical Calculations of Electrochemical Parameters

Quantum chemical calculations, often based on DFT, are employed to predict the electrochemical properties of MEATFB. researchgate.net These calculations can provide estimates of key parameters that govern the performance of MEATFB in electrochemical applications such as batteries and capacitors.

One of the primary parameters calculated is the electrochemical window, which is the range of voltages over which the ionic liquid is stable and does not undergo oxidation or reduction. This is often estimated from the HOMO and LUMO energy levels. A wide electrochemical window is a desirable property for electrolytes. Other calculable parameters include the redox potentials of the cation and anion, which indicate their susceptibility to oxidation and reduction, respectively.

Force Field Development and Classical Molecular Dynamics Simulations for Bulk Properties

While AIMD is highly accurate, it is computationally expensive and typically limited to relatively small systems and short timescales. To study the bulk properties of MEATFB, which involve a large number of ions, classical molecular dynamics (MD) simulations using empirical force fields are employed. researchgate.net

A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. researchgate.net The development of an accurate force field for MEATFB is a critical step. This process often involves fitting the force field parameters to reproduce experimental data or results from high-level quantum mechanical calculations. rsc.orgvanderbilt.edu Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (Generalized Amber Force Field) are commonly used as starting points and can be refined for specific ionic liquids. rsc.orgnih.gov

Once a reliable force field is developed, classical MD simulations can be performed on systems containing thousands of ions to compute bulk properties such as:

Density: The mass per unit volume of the liquid.

Viscosity: A measure of the liquid's resistance to flow.

Conductivity: The ability of the ionic liquid to conduct an electric current.

Diffusion coefficients: A measure of how quickly the ions move through the liquid.

Heat of vaporization: The energy required to transform the liquid into a gas. researchgate.net

These simulations can also provide detailed structural information about the liquid, such as radial distribution functions, which describe the probability of finding one ion at a certain distance from another. nih.gov

Table 2: Comparison of Simulation Methods for Studying Ionic Liquids

| Method | Strengths | Limitations | Typical Applications for MEATFB |

|---|---|---|---|

| DFT | High accuracy for electronic properties and geometries. | Computationally expensive, limited to small systems and static calculations. | Ion pair geometry, interaction energies, electronic structure (HOMO/LUMO). |

| AIMD | Accurate description of dynamics and bond breaking/formation. | Very computationally expensive, limited to small systems and short timescales. | Hydrogen bond dynamics, ionic motion, vibrational spectra. |

| Classical MD | Can simulate large systems for long timescales. | Accuracy depends on the quality of the force field. | Bulk properties (density, viscosity, conductivity), liquid structure. |

Predictive Modeling of Structure-Property Relationships

A significant goal of computational chemistry is to establish relationships between the molecular structure of a compound and its macroscopic properties. For MEATFB and other ionic liquids, this involves developing predictive models that can forecast properties based on the chemical structure of the constituent ions.

By systematically varying the structure of the cation or anion in silico and calculating the resulting properties using the methods described above, it is possible to build datasets that can be used to train machine learning models. These models can then be used to predict the properties of new, unsynthesized ionic liquids, accelerating the discovery of materials with desired characteristics. For instance, models could be developed to predict the viscosity or electrochemical window of a new ionic liquid based on descriptors of its molecular structure.

Electrochemical Properties and Performance of Monoethylammonium Tetrafluoroborate Based Electrolytes

Measurement and Modeling of Ionic Conductivity

Detailed experimental measurements and corresponding theoretical models for the ionic conductivity of monoethylammonium tetrafluoroborate (B81430) are not available in the current body of scientific literature. For related compounds like tetra-n-butylammonium tetrafluoroborate, studies have explored their ionic conductivity within metal-organic frameworks, revealing behavior typical of amorphous electrolytes. Research on other similar salts, such as trimethylammonium tetrafluoroborate, has shown that factors like the solvent used (e.g., acetonitrile (B52724) vs. γ-butyrolactone) significantly impact ionic conductivity and viscosity, which in turn affects electrochemical performance. However, without direct experimental investigation of monoethylammonium tetrafluoroborate, its specific ionic conductivity remains uncharacterized.

Determination of Electrochemical Stability Windows (ESW)

The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the voltage range within which it can operate without significant degradation. While broad statements about the wide electrochemical window of compounds like tetraethylammonium (B1195904) tetrafluoroborate are common, specific values for this compound are not documented. The ESW is determined by the potentials at which the electrolyte's constituent ions, in this case, the monoethylammonium cation and the tetrafluoroborate anion, undergo oxidation and reduction. For other ammonium (B1175870) tetrafluoroborate salts, the ESW is known to be influenced by the solvent and the nature of the electrode material. Without dedicated studies, the precise ESW for this compound remains unknown.

Advanced Electrochemical Characterization Techniques (Voltammetry, Galvanostatic Cycling)

Advanced electrochemical characterization techniques such as cyclic voltammetry (CV) and galvanostatic cycling are essential for evaluating the performance of electrolytes in electrochemical systems. These methods provide insights into the capacitive behavior, reversibility of redox processes, and cycle life of devices employing the electrolyte. For instance, studies on supercapacitors using tetraethylammonium tetrafluoroborate in propylene (B89431) carbonate have utilized CV to assess the capacitive properties and galvanostatic charge/discharge curves to determine specific capacitance. However, no such studies specifically employing this compound have been published, meaning its performance under these characterization techniques has not been reported.

Applications in Electrochemical Devices and Energy Storage Systems (e.g., Electric Double-Layer Capacitors)

While various alkylammonium tetrafluoroborate salts are prominent electrolytes in electric double-layer capacitors (EDLCs), there is no specific mention in the scientific literature of this compound being used or tested in such applications. The choice of electrolyte is crucial for the performance of EDLCs, influencing factors like operating voltage, energy density, and power density. Research has explored a variety of related compounds, including quaternary ammonium salts, for their suitability in high-performance supercapacitors. The potential applicability of this compound in these or other energy storage systems is yet to be investigated.

Design Principles for High-Performance Electrolytes

The design of high-performance electrolytes involves a multi-faceted approach, considering factors such as ionic conductivity, electrochemical stability, and interactions between the electrolyte and electrode materials. Key principles include optimizing the solvation structure of the ions and managing the formation of the solid electrolyte interphase (SEI). While these general principles guide the development of new electrolytes, their specific application to the design of this compound-based systems cannot be detailed without foundational data on the compound's properties. The development of novel electrolytes often relies on a combination of computational screening and experimental validation to identify promising candidates.

Phase Behavior and Thermodynamical Investigations of Monoethylammonium Tetrafluoroborate Systems

Solid-State Phase Transitions and Polymorphism

Monoethylammonium tetrafluoroborate (B81430), like many alkylammonium salts, is expected to exhibit a rich solid-state phase behavior, including the potential for polymorphism—the ability of a substance to exist in more than one crystalline form. These different crystalline arrangements can arise from variations in the packing of the monoethylammonium cations and tetrafluoroborate anions, driven by a delicate balance of hydrogen bonding, electrostatic interactions, and van der Waals forces.

While specific studies on the polymorphism of monoethylammonium tetrafluoroborate are not extensively documented in the reviewed literature, the behavior of related alkylammonium and tetrafluoroborate salts provides a strong basis for predicting its properties. For instance, studies on various alkylammonium hexafluorosilicate salts have revealed complex phase transition sequences, often involving changes in the rotational motion of the cations and anions with temperature researchgate.net. The thermal properties of these compounds, including the mechanisms of their phase transitions, are significantly influenced by the nature of the hydrogen bonds they form researchgate.net.

It is plausible that this compound undergoes order-disorder phase transitions. At lower temperatures, the monoethylammonium cations and tetrafluoroborate anions would be in ordered arrangements within the crystal lattice. As the temperature increases, the thermal energy can overcome the rotational barriers, leading to dynamic disorder of the ions. This is a common feature in plastic crystals, a mesophase between a true crystalline solid and a liquid, where the long-range positional order of the molecules is maintained, but rotational freedom is gained.

The synthesis of new quaternary ammonium (B1175870) tetrafluoroborate salts has shown that the thermal stability and melting points are significantly influenced by the nature of the cation and the anion researchgate.net. Anion exchange from halide salts to tetrafluoroborate or hexafluorophosphate salts has been observed to enhance thermal stability and lead to sharper melting transitions researchgate.net. This suggests that the interactions involving the tetrafluoroborate anion in this compound play a crucial role in its solid-state behavior.

Table 1: Comparison of Thermal Properties of Related Quaternary Ammonium Salts

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |

| A Quaternary Ammonium Tetrafluoroborate Salt | 150-152 | > 300 | researchgate.net |

| A Quaternary Ammonium Hexafluorophosphate Salt | 188-190 | > 320 | researchgate.net |

Note: The data in this table is representative of quaternary ammonium tetrafluoroborate and hexafluorophosphate salts and is intended to provide a comparative context for the expected properties of this compound.

Liquid-Liquid Phase Coexistence in Binary and Ternary Mixtures

The miscibility of this compound with other liquids is a key factor in its potential use as a solvent or in extraction processes. Binary and ternary mixtures containing this ionic liquid can exhibit liquid-liquid phase coexistence, where the mixture separates into two or more immiscible liquid phases under certain conditions of temperature and composition.

Studies on binary mixtures of other ionic liquids with a tetrafluoroborate anion, such as 1-butyl-3-methylpyridinium tetrafluoroborate ([b3mpy][BF₄]), with water and various alkanols have demonstrated the existence of upper critical solution temperatures (UCSTs) researchgate.net. Below the UCST, the components are only partially miscible and form two liquid phases. The UCST has been shown to vary quasi-exponentially with the alkyl chain length of the alkanol, indicating a strong influence of hydrophobic interactions on the phase behavior researchgate.net. For these systems, the excess molar enthalpies are positive, while the excess molar volumes are negative for mixtures with alkanols and positive for mixtures with water researchgate.net.

Similarly, research on mixtures containing 1-butyl-3-methyl-imidazolium tetrafluoroborate ([BMIM][BF₄]) has provided insights into their thermodynamic properties. The combination of [BMIM][BF₄] with γ-butyrolactone has been investigated as an electrolyte for lithium-ion batteries, with the viscosity, conductivity, and thermal stability of the mixture being crucial performance parameters electrochemsci.org. The tunability of ionic liquid properties through mixing is a significant advantage. By carefully selecting the components and their ratios, it is possible to fine-tune the physicochemical properties of the resulting mixture for specific applications acs.orgacs.org.

The phase behavior of ternary mixtures involving ionic liquids can be even more complex. The addition of a third component can either enhance or reduce the miscibility of the other two components, leading to the expansion or contraction of the two-phase region in the phase diagram. For instance, in aqueous mixtures of ionic liquids exhibiting lower critical solution temperature (LCST) behavior, the formation of ternary mixtures can lead to a decrease in the critical temperature while simultaneously increasing the osmolality rsc.org. This is attributed to ion association and changes in the hydration of the ions rsc.org.

Critical Phenomena and Crossover Behavior in Ionic Liquid Solutions

Near the critical point of a liquid-liquid phase transition, ionic liquid solutions are expected to exhibit universal critical phenomena, characteristic of the Ising model universality class aip.org. This implies that the long-range fluctuations of the order parameter (concentration) dominate the thermodynamic properties, and certain scaled properties become independent of the specific chemical nature of the components.

The study of critical phenomena in ionic fluids has been a topic of significant interest, with a key question being whether their behavior conforms to the Ising universality class aip.org. Experimental evidence suggests that ionic solutions do indeed exhibit Ising criticality, although with some distinctive features such as strong asymmetry in the coexistence curves and small amplitudes of the critical anomalies in properties like the heat capacity aip.org.

The theoretical framework for understanding these phenomena involves considering the interplay between the long-range Coulombic interactions and the short-range interactions between the ions and solvent molecules. Close to the critical point, the correlation length of the concentration fluctuations diverges, leading to characteristic power-law behavior in various thermodynamic properties.

In ternary ionic liquid systems, the phase behavior can be even more intricate, with the possibility of multiple critical points and complex phase diagrams. The addition of a third component can alter the critical temperature and composition, and in some cases, lead to the merging of different phase boundaries. The study of such systems is crucial for understanding the fundamental principles governing phase separation in multicomponent ionic mixtures acs.org.

Influence of Confinement on Phase Transitions (e.g., Capillary Freezing)

When this compound is confined within nanoporous materials, its phase transition behavior can be significantly altered compared to the bulk state. The effects of confinement arise from the large surface-to-volume ratio and the interactions between the ionic liquid and the pore walls.

Studies on various ionic liquids confined in nanopores have shown that confinement can lead to shifts in phase transition temperatures, such as melting point depression or elevation, and the appearance of new, ordered phases that are not observed in the bulk aps.orgdigitellinc.com. For instance, molecular dynamics simulations of a model ionic liquid in a slit pore have revealed the formation of ionic liquid-crystal structures and re-entrant phase behavior, where the system transitions from a liquid to a solid, then back to a liquid, and finally to another solid phase upon decreasing the pore size or temperature aps.org.

The nature of the confining material and the pore geometry play a crucial role in determining the extent of these effects. The interactions between the ions and the pore surface can induce layering and ordering of the ions near the surface, which can propagate into the center of the pore. This can lead to phenomena such as capillary freezing, where the liquid freezes at a higher temperature within the pores than in the bulk, or pre-melting, where a thin liquid layer forms at the pore walls below the bulk melting point.

Investigations into the confinement of ionic liquid crystals, such as 1-methyl-3-alkylimidazolium tetrafluoroborates, have shown that the transition temperatures generally decrease linearly with the inverse of the pore diameter researchgate.net. This behavior is consistent with the Gibbs-Thomson effect, which describes the depression of the freezing point of a liquid in a porous medium. Furthermore, confinement can also affect the dynamics of the ions, influencing properties such as the glass transition temperature researchgate.net. The study of confinement effects is not only of fundamental scientific interest but also has practical implications for applications where ionic liquids are used in confined environments, such as in supercapacitors and catalysis mdpi.comnih.gov.

Thermal Analysis Techniques for Phase Transition Characterization (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for characterizing the phase transitions of this compound and its mixtures. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures, enthalpies, and heat capacities.

The application of DSC to various tetrafluoroborate salts has been instrumental in elucidating their thermal behavior. For instance, DSC studies of arenediazonium tetrafluoroborate salts have been used to assess their thermal stability and potential hazards by identifying melting points and decomposition temperatures chemrxiv.org. The shape and position of the peaks in a DSC thermogram provide valuable information about the nature of the phase transitions. Sharp, narrow peaks are typically indicative of first-order transitions, such as melting or solid-solid transitions between well-defined crystalline phases. Broader transitions may suggest second-order transitions or processes involving a distribution of states, such as a glass transition.

In the context of this compound, DSC can be used to:

Identify solid-solid phase transitions and determine their transition temperatures and enthalpies.

Measure the melting point and enthalpy of fusion.

Detect glass transitions in the amorphous state.

Study the phase diagrams of binary and ternary mixtures by observing the changes in transition temperatures with composition.

Investigate the effects of confinement on phase transitions by analyzing samples embedded in nanoporous materials.

The synthesis and characterization of new quaternary ammonium tetrafluoroborate salts have relied on DSC, in conjunction with thermogravimetric analysis (TGA), to determine their melting points and thermal stability researchgate.net. These studies have shown that the thermal behavior is highly dependent on the structure of the cation and the nature of the anion researchgate.net. Therefore, DSC is an indispensable tool for the comprehensive thermodynamic investigation of this compound systems.

Supramolecular Chemistry and Intermolecular Interactions of Monoethylammonium Tetrafluoroborate

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Monoethylammonium tetrafluoroborate (B81430), as a protic ionic liquid (PIL), is a subject of interest in this field due to the intricate network of interactions that govern its structure and properties. These interactions are crucial for understanding its behavior in various applications, from its role as a solvent to its potential use in the formation of complex, functional architectures.

Future Research Directions and Emerging Paradigms for Monoethylammonium Tetrafluoroborate

Development of Green and Sustainable Synthesis Pathways

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of monoethylammonium tetrafluoroborate (B81430) is no exception. A primary focus of future research will be the development of environmentally benign and sustainable methods for its production. Current synthetic routes often rely on traditional quaternization reactions which can involve alkyl halides and other non-ideal reagents. mpg.de

Exploration of Novel Application Niches Beyond Current Frontiers

While monoethylammonium tetrafluoroborate and similar ionic liquids have shown promise in areas like electrolytes, future research will aim to uncover novel application niches. The inherent tunability of ionic liquids allows for the design of task-specific materials for a wide range of functions. hidenisochema.com

One promising area is in advanced energy storage systems. The use of ethylammonium (B1618946) tetrafluoroborate has been modeled for its potential in improving the stability of the solid electrolyte interphase (SEI) layer in high-energy-density Li-metal batteries, which could suppress dendrite formation. rsc.org Further research could explore its utility in other next-generation batteries or high-performance supercapacitors. sigmaaldrich.com Another frontier is in the realm of catalysis and separation processes. hidenisochema.com The unique properties of ionic liquids make them suitable as specialized solvents that can enhance reaction efficiency and selectivity. hidenisochema.com For example, their ability to dissolve a wide array of organic and inorganic compounds could be leveraged for biomass processing, aiding in the conversion of biomass into valuable biofuels and biochemicals. hidenisochema.com

Multiscale Modeling and Simulation for Predictive Design

To accelerate the discovery and optimization of applications for this compound, multiscale modeling and simulation will be indispensable. These computational techniques allow researchers to predict material properties and behaviors across different length and time scales, from the atomistic to the macroscopic level.

Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the structure and dynamics of the ionic liquid. rsc.org Coarse-grained models can extend these simulations to longer timescales to investigate properties like diffusion coefficients and interfacial behavior. rsc.org Combining quantum-mechanical methods with classical force fields in a multiscale approach can offer a comprehensive understanding of complex processes, such as reactions at an electrode-electrolyte interface. mdpi.comrsc.org For example, density functional theory (DFT) and DFT-based molecular dynamics can be used to study the interactions at the surface, while kinetic Monte Carlo simulations can model the kinetics on a larger scale. rsc.org This predictive power enables the in-silico design of ionic liquids with tailored properties for specific applications, reducing the need for extensive and time-consuming experimental work. ambermd.org

Fundamental Understanding of Ion Dynamics and Transport Phenomena

Future research will focus on elucidating the mechanisms of ion transport, which in ionic liquids can be decoupled from viscosity and involve processes like structural diffusion or ion hopping between coordination sites. rsc.orgacs.org Strong ion-ion interactions in ionic liquids lead to the formation of correlated ion networks, and understanding how to modulate these pathways at the molecular level is a key challenge. rsc.org Advanced computational and experimental techniques will be employed to probe these dynamics. For instance, constructing continuum theories for ion transport by coarse-graining particle exclusion processes on a lattice can help bridge the gap between microscopic dynamics and macroscopic behavior. cam.ac.ukaps.org This fundamental knowledge is essential for rationally designing ionic liquids with enhanced transport properties for applications in energy storage and beyond. rsc.orgrsc.org

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The vast number of possible cation-anion combinations for ionic liquids presents a significant challenge for traditional experimental discovery. ku.ac.ae Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this immense chemical space and accelerate the discovery of new materials with desired properties. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying monoethylammonium tetrafluoroborate?

this compound can be synthesized via acid-base neutralization, where monoethylamine reacts with tetrafluoroboric acid (HBF₄) in a stoichiometric ratio. Purification typically involves recrystallization from polar aprotic solvents (e.g., acetonitrile or acetone) to remove unreacted precursors . For analogous ammonium salts like tetramethylammonium tetrafluoroborate, vacuum drying at 60–80°C ensures removal of residual solvents . Note that cation size and solvent choice critically influence crystallization efficiency.

Q. How can researchers characterize the structural and thermal properties of this compound?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for methylammonium tetrafluoroborate clathrates .

- NMR spectroscopy : ¹H and ¹⁹F NMR identify cation-anion interactions and purity. For example, ¹⁹F NMR chemical shifts for BF₄⁻ in ionic liquids appear near -150 ppm .

- Thermal analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>300°C for tetraalkylammonium salts) and phase transitions .

Q. What solvents are suitable for dissolving this compound, and how does temperature affect solubility?

Polar solvents like propylene carbonate (PC), acetonitrile, and water are effective. Solubility increases with temperature, as observed for [bmim][BF₄], where CO₂ solubility rises from 0.03 to 0.06 mol/L between 303–343 K . However, hygroscopicity (common in BF₄⁻ salts) requires anhydrous handling for reproducible measurements .

Q. What are the key safety protocols for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of decomposed products (e.g., HF) .

- Storage : Keep in airtight containers under dry, room-temperature conditions .

Advanced Research Questions

Q. How do solute-solvent interactions influence the electrochemical performance of this compound in ionic liquid-based systems?

Conductometric and viscometric analyses reveal ion-pairing behavior. For instance, triethylmethylammonium tetrafluoroborate (TEMABF₄) in PC exhibits higher conductivity (8–12 mS/cm) than tetraethylammonium analogs due to reduced cation-anion interactions . Advanced studies should correlate Walden plots with ionicity indices to assess charge transport mechanisms .

Q. What contradictions arise when interpreting thermodynamic data for BF₄⁻-based salts in mixed-solvent systems?

Discrepancies in Henry’s law coefficients (e.g., for CO₂ in [bmim][BF₄]) may stem from solvent polarity variations or measurement techniques (e.g., saturation vs. chromatographic methods) . Researchers must validate data using multiple techniques (e.g., density functional theory (DFT) for solvation entropy/enthalpy ).

Q. How can computational modeling predict the physicochemical behavior of this compound in novel applications?

Q. What role does this compound play in optimizing lithium-ion battery electrolytes?

While LiBF₄ is a common electrolyte salt, ammonium analogs like this compound may enhance thermal stability in high-voltage cells. Comparative studies should evaluate oxidative stability (>4.5 V vs. Li/Li⁺) and SEI formation using cyclic voltammetry and EIS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.